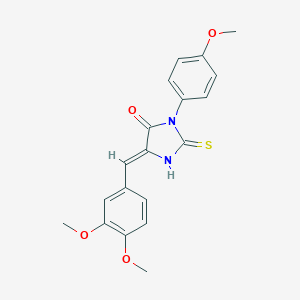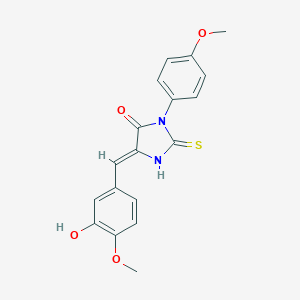
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide, also known as DBED, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DBED is a symmetrical molecule that belongs to the class of ethanediimidamides and is commonly used as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is not well understood, but it is believed to involve the formation of coordination bonds with metal ions, which can then interact with biological molecules to produce the observed effects.
Biochemical and Physiological Effects:
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been shown to have various biochemical and physiological effects in different systems. In plant systems, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been shown to promote plant growth and increase crop yield. In animal systems, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been shown to have antioxidant and anti-inflammatory effects, as well as potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide in lab experiments is its stability and ease of synthesis. However, one limitation of using N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is its potential toxicity, which needs to be carefully evaluated before using it in biological systems.
Direcciones Futuras
There are several future directions for research on N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including neurodegenerative diseases. Another potential direction is to explore its potential as a plant growth regulator for sustainable agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide and its potential interactions with biological molecules.
In conclusion, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stability, ease of synthesis, and potential therapeutic and agricultural applications make it an attractive molecule for future research.
Métodos De Síntesis
The synthesis of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is a multistep process that involves the reaction of 4-methylbenzaldehyde with sec-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to afford the corresponding amine, which is further reacted with 4-methylbenzaldehyde to form the final product, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide.
Aplicaciones Científicas De Investigación
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been extensively studied for its potential applications in various fields of science. In material science, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. In agriculture, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been used as a plant growth regulator due to its ability to promote plant growth and increase crop yield.
Propiedades
Nombre del producto |
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide |
|---|---|
Fórmula molecular |
C24H34N4 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
1-N//',2-N//'-di(butan-2-yl)-1-N,2-N-bis(4-methylphenyl)ethanediimidamide |
InChI |
InChI=1S/C24H34N4/c1-7-19(5)25-23(27-21-13-9-17(3)10-14-21)24(26-20(6)8-2)28-22-15-11-18(4)12-16-22/h9-16,19-20H,7-8H2,1-6H3,(H,25,27)(H,26,28) |
Clave InChI |
FMGGNWIDZMOMJX-UHFFFAOYSA-N |
SMILES |
CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
SMILES canónico |
CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
![3-Ethyl-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B307035.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307040.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307041.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307042.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307043.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307045.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307046.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307047.png)
![5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B307051.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B307052.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307053.png)